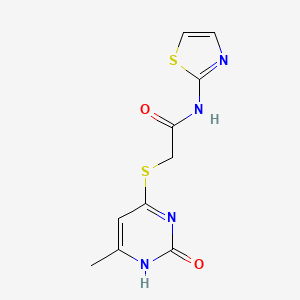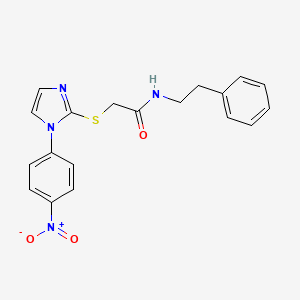
2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. It can be prepared using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials. The reaction pathways lead to the formation of 1,3,4-thiadiazole derivatives, which are of interest due to their antimicrobial properties .
Molecular Structure Analysis
The molecular structure of 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide consists of an imidazole ring, a phenethyl group, and a thioether linkage. The 4-nitrophenyl moiety contributes to its overall properties. You can visualize the structure here .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including reduction, oxidation, and substitution. For instance, it could undergo reduction reactions with reducing agents like NaBH₄ or hydrazine . These reactions might lead to the formation of different products, depending on the reaction conditions .
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, like the compound , have been extensively studied for their antimicrobial properties. The presence of the imidazole ring is known to contribute significantly to the antibacterial and antifungal activities of these molecules. They can act by interfering with the synthesis of the cell wall or by disrupting membrane integrity, leading to cell death .
Anti-inflammatory Applications
The structural motif of imidazole is found in many anti-inflammatory drugs. The nitro group attached to the phenyl ring in this compound could potentially enhance its anti-inflammatory effects by modulating inflammatory pathways, which could be beneficial in the treatment of chronic inflammatory diseases .
Antitumor Properties
Compounds with an imidazole core are often explored for their potential antitumor activities. They can work by various mechanisms, such as inhibiting cell proliferation, inducing apoptosis, or interfering with angiogenesis. The specific substituents on the imidazole ring can be tailored to target different types of cancer cells .
Antidiabetic Activity
Imidazole derivatives have been reported to exhibit antidiabetic activity. They may act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of glucose and lipid metabolism. This interaction can help in managing blood sugar levels in diabetic patients .
CNS Activity
The central nervous system (CNS) activity of imidazole derivatives makes them candidates for the treatment of various neurological disorders. They can act on CNS receptors or enzymes, potentially providing therapeutic benefits for conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Cardiovascular Applications
Imidazole compounds can have cardiovascular applications due to their ability to modulate blood pressure and heart rate. They may act as inhibitors of enzymes like monoamine oxidase (MAO), which is involved in the regulation of cardiovascular function .
Antiviral Properties
The structural flexibility of imidazole allows for the design of derivatives that can inhibit viral replication. By targeting specific proteins or enzymes essential for the viral life cycle, these compounds can serve as potent antiviral agents .
Chemical Synthesis and Catalysis
The compound’s ability to act as a ligand due to the presence of both sulfur and nitrogen donors makes it a valuable entity in catalysis. It can be used in the synthesis of various organic compounds, potentially improving the efficiency and selectivity of chemical reactions .
Mechanism of Action
Target of Action
Similar compounds, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s worth noting that compounds with similar structures, such as thiazole derivatives, have been found to interact with various targets to exert their biological effects . For instance, some thiazole derivatives have been found to inhibit enzymes like α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit glucose-6-phosphatase (G6Pase), a key enzyme in the gluconeogenesis and glycogenolysis pathways .
Pharmacokinetics
The crystal structure of a similar compound, 2-((4-nitrophenyl)thio)ethan-1-ol, has been studied , which could provide insights into its potential pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The catalytic reduction of similar compounds, such as 4-nitrophenol, has been studied, and it was found that nanostructured materials could enhance the efficiency of this process .
properties
IUPAC Name |
2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-18(20-11-10-15-4-2-1-3-5-15)14-27-19-21-12-13-22(19)16-6-8-17(9-7-16)23(25)26/h1-9,12-13H,10-11,14H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNHXAMZRVVAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


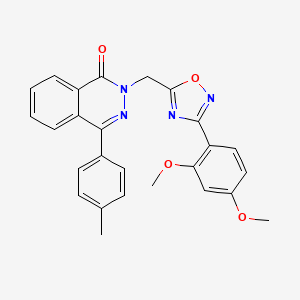
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)
![N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2893545.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2893546.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2893547.png)
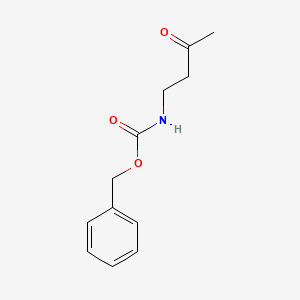

![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2893553.png)
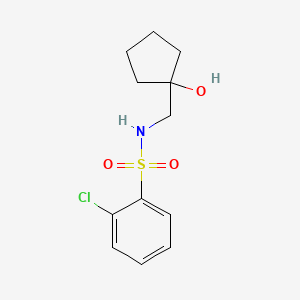

![7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2893556.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2893558.png)
